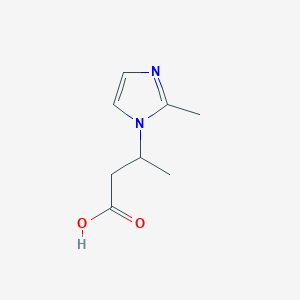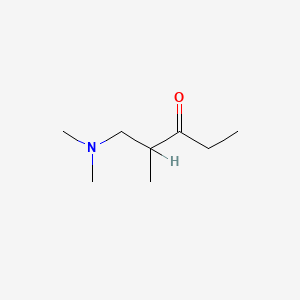
3-(2-メチル-1H-イミダゾール-1-イル)ブタン酸
説明
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a butanoic acid chain. The presence of the imidazole ring makes this compound interesting for various chemical and biological applications.
科学的研究の応用
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid has several scientific research applications:
作用機序
Target of Action
It is known that imidazole derivatives, which include 3-(2-methyl-1h-imidazol-1-yl)butanoic acid, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. For instance, it may interact with enzymes such as histidine kinases and other metalloenzymes, affecting their catalytic functions. These interactions can lead to changes in enzyme conformation and activity, thereby impacting biochemical pathways .
Cellular Effects
The effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to altered gene expression profiles. Additionally, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can affect metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. The imidazole ring can form coordination complexes with metal ions, which can inhibit or activate enzymes. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions can lead to conformational changes in biomolecules, affecting their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can result in cumulative effects on cellular processes, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound can influence the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and efficacy, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
類似化合物との比較
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: Another imidazole derivative with different functional groups attached to the imidazole ring.
2-Methylimidazole: A simpler imidazole derivative without the butanoic acid chain.
Uniqueness
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid is unique due to the combination of the imidazole ring and the butanoic acid chain
特性
IUPAC Name |
3-(2-methylimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(5-8(11)12)10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZTXWPXVXFETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389231 | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98009-61-1 | |
| Record name | β,2-Dimethyl-1H-imidazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98009-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B1305256.png)









![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)


